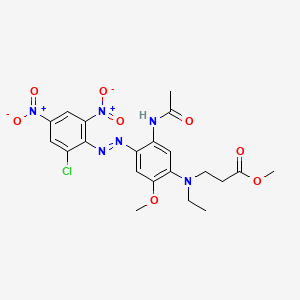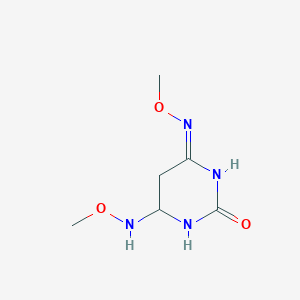
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone: is a synthetic organic compound belonging to the pyrimidinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidinone derivatives.
Methoxyamination: The key step involves the introduction of methoxyamino groups at the 4 and 6 positions of the pyrimidinone ring. This can be achieved through nucleophilic substitution reactions using methoxyamine hydrochloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyamino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methoxyamino groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activities.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: It could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone would depend on its specific interactions with biological targets. Generally, it could:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with DNA/RNA: Interfere with nucleic acid synthesis or function.
Modulate Receptor Activity: Act as an agonist or antagonist for specific receptors.
Comparación Con Compuestos Similares
4,6-Diamino-2(1H)-pyrimidinone: Similar structure but with amino groups instead of methoxyamino groups.
5,6-Dihydro-2(1H)-pyrimidinone: Lacks the methoxyamino groups, making it less reactive.
Uniqueness:
Methoxyamino Groups: The presence of methoxyamino groups at the 4 and 6 positions makes 5,6-Dihydro-4,6-bis(methoxyamino)-2(1H)-pyrimidinone unique, potentially enhancing its reactivity and biological activity.
Propiedades
Número CAS |
3572-87-0 |
|---|---|
Fórmula molecular |
C6H12N4O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(6E)-4-(methoxyamino)-6-methoxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N4O3/c1-12-9-4-3-5(10-13-2)8-6(11)7-4/h4,9H,3H2,1-2H3,(H2,7,8,10,11) |
Clave InChI |
CUVJPQVUWDKSKO-UHFFFAOYSA-N |
SMILES isomérico |
CONC1C/C(=N\OC)/NC(=O)N1 |
SMILES canónico |
CONC1CC(=NOC)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


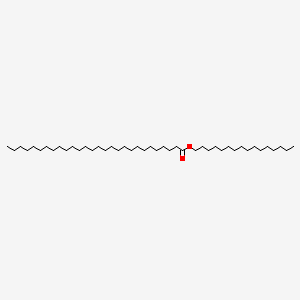
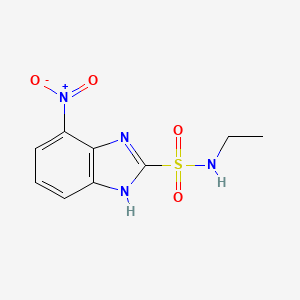
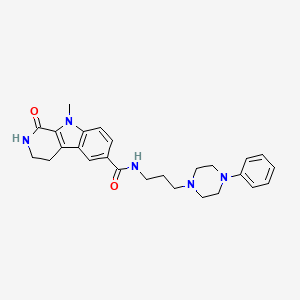
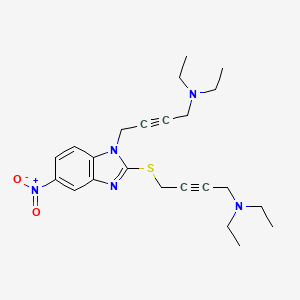
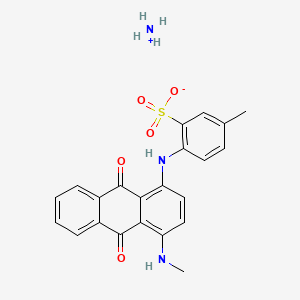
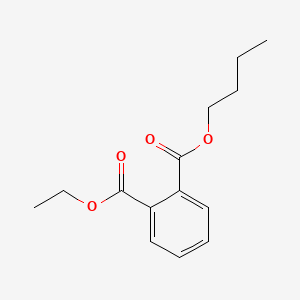
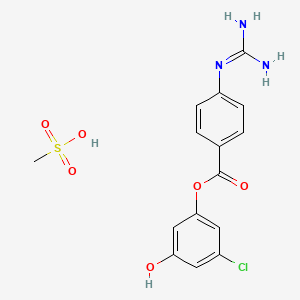
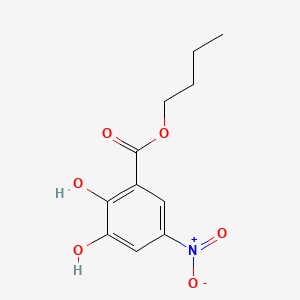
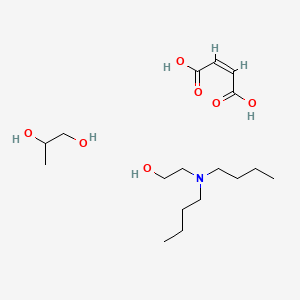

![[(3S,3aR,6S,6aS)-3-[4-(3-indol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699143.png)


